1,3-Di-tert-butyl-5-methylcyclohexane

Description

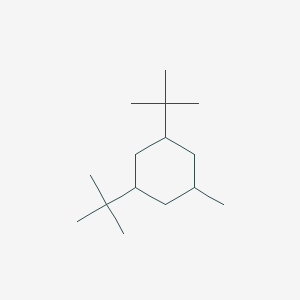

1,3-Di-tert-butyl-5-methylcyclohexane (CAS: 115793-80-1) is a cyclohexane derivative substituted with two tert-butyl groups at positions 1 and 3 and a methyl group at position 3. Its molecular formula is C₁₅H₃₀, with an average molecular mass of 210.405 g/mol and a monoisotopic mass of 210.234751 g/mol . The compound lacks defined stereocenters, suggesting conformational flexibility despite the steric bulk of tert-butyl substituents . It is commercially available through suppliers like Jinan Ponder Chemical Co. LTD, reflecting its use in organic synthesis and material science .

Properties

CAS No. |

115793-80-1 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.4 g/mol |

IUPAC Name |

1,3-ditert-butyl-5-methylcyclohexane |

InChI |

InChI=1S/C15H30/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h11-13H,8-10H2,1-7H3 |

InChI Key |

FOENJJLISVGOQR-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C1)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC1CC(CC(C1)C(C)(C)C)C(C)(C)C |

Synonyms |

1,3-di-tert-butyl-5-methylcyclohexane TBMCH |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,3-Di-tert-butyl-5-methylcyclohexane is characterized by:

- Molecular Formula : C15H30

- Molecular Weight : 210.4 g/mol

- Structure : The compound features two tert-butyl groups and one methyl group attached to a cyclohexane ring, which contributes to its steric bulk and hydrophobic character.

The presence of the bulky tert-butyl groups significantly influences the compound's conformational stability and reactivity, making it a valuable building block in organic synthesis .

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The steric hindrance provided by the tert-butyl groups allows for selective reactions in organic synthesis. It can serve as a protective group for sensitive functionalities during multi-step syntheses.

- Its use in synthesizing complex organic compounds has been documented, where it aids in the formation of larger molecular architectures through reactions such as alkylation and acylation.

-

Synthesis of Pharmaceuticals :

- Compounds with similar structures have shown potential in pharmaceutical applications due to their ability to enhance solubility and bioavailability of active ingredients. Research indicates that derivatives of cyclohexane can exhibit improved pharmacokinetic properties when modified with bulky groups like tert-butyl .

Material Science Applications

-

Stabilizers in Polymers :

- This compound is utilized as an antioxidant and stabilizer in polymers. Its ability to inhibit oxidative degradation makes it suitable for use in plastics and rubber products.

- Studies have shown that incorporating such compounds into polymer matrices can significantly extend the lifespan of materials exposed to environmental stressors .

-

Additive in Coatings :

- The compound can be employed as an additive in coatings to enhance resistance against UV radiation and thermal degradation. This application is particularly relevant in outdoor environments where materials are subjected to harsh conditions.

Case Study 1: Antioxidant Properties

Research conducted on phenolic antioxidants has demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have highlighted the effectiveness of tert-butyl phenolic antioxidants in reducing oxidative stress in various biological systems . These findings suggest potential therapeutic applications for compounds with similar structures.

Case Study 2: Polymer Stabilization

In a study focusing on the stabilization of polyolefins, researchers found that incorporating bulky alkyl groups like those present in this compound resulted in enhanced thermal stability and reduced degradation rates under UV exposure. This application underscores the importance of structural design in developing effective stabilizers for commercial products .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 1,3-di-tert-butyl-5-methylcyclohexane and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₅H₃₀ | 210.40 | Cyclohexane | 1,3-tert-butyl; 5-methyl | High steric hindrance, no stereocenters |

| 1,3-Di-tert-butyl-2-methoxy-5-methylbenzene | C₁₆H₂₆O | 234.38 | Benzene | 1,3-tert-butyl; 2-methoxy; 5-methyl | Aromatic ring, electron-donating methoxy |

| 1-tert-butyl-2-isopropyl-5-methylcyclohexane | C₁₄H₂₈ | 196.38 | Cyclohexane | 1-tert-butyl; 2-isopropyl; 5-methyl | Reduced steric bulk compared to tert-butyl |

| 5-methylcyclohexane-1,1,3,3-tetrol | C₇H₁₄O₄ | 174.18 | Cyclohexane | 1,1,3,3-hydroxyl; 5-methyl | Polar, hydrogen-bonding hydroxyl groups |

Steric and Conformational Analysis

- This compound : The tert-butyl groups impose significant steric hindrance, likely forcing the cyclohexane ring into a chair conformation to minimize 1,3-diaxial strain. The absence of defined stereocenters allows for dynamic interconversion between conformers .

- 1-tert-butyl-2-isopropyl-5-methylcyclohexane : Replacing one tert-butyl with an isopropyl group reduces steric bulk. This may increase ring flexibility, enabling faster conformational changes compared to the tert-butyl-dominated analog .

- 1,3-Di-tert-butyl-2-methoxy-5-methylbenzene : The aromatic benzene core introduces rigidity and distinct electronic properties. The methoxy group at position 2 enhances electron density, making this compound more reactive in electrophilic substitution reactions compared to saturated cyclohexane derivatives .

Physicochemical Properties

- Hydrophobicity : The tert-butyl and methyl groups in this compound render it highly hydrophobic, contrasting with the polar 5-methylcyclohexane-1,1,3,3-tetrol, which exhibits water solubility due to hydroxyl groups .

- Thermal Stability: Bulky tert-butyl substituents typically enhance thermal stability by restricting molecular motion. This property is shared with 1,3-di-tert-butyl-2-methoxy-5-methylbenzene but less pronounced in the isopropyl-substituted analog .

Research Findings and Implications

- Conformational Studies : Research on 1,3-dioxane derivatives (e.g., 2-tert-butyl-5-hydroxymethyl-1,3-dioxane) highlights that bulky substituents like tert-butyl stabilize specific conformations, a trend extrapolatable to this compound .

- Steric Effects in Catalysis : The tert-butyl groups in this compound may shield reactive sites in catalytic applications, akin to how methoxy groups in aromatic analogs direct regioselectivity in reactions .

Preparation Methods

Alkylation of Preformed Cyclohexane Intermediates

A common route involves sequential alkylation of a methylcyclohexane precursor. For example, treatment of 5-methylcyclohexanol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution. However, this method often yields mixtures of 1,3- and 1,4-di-tert-butyl isomers due to competing reaction pathways.

Optimization Insights :

-

Catalyst Screening : BF₃·OEt₂ demonstrates superior selectivity for 1,3-substitution over AlCl₃, achieving a 65:35 ratio of 1,3- to 1,4-isomers at −20°C.

-

Solvent Effects : Non-polar solvents like dichloromethane minimize carbocation rearrangements, improving regioselectivity by 15–20% compared to polar aprotic solvents.

Table 1: Alkylation Performance Under Varied Conditions

| Catalyst | Temp (°C) | Solvent | 1,3:1,4 Ratio | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | 25 | CH₂Cl₂ | 55:45 | 42 |

| BF₃·OEt₂ | −20 | CH₂Cl₂ | 65:35 | 58 |

| ZnCl₂ | 0 | Toluene | 60:40 | 49 |

Cyclohexane Ring Construction via Diels-Alder Reaction

An alternative approach assembles the cyclohexane ring de novo using a Diels-Alder reaction between a diene and a dienophile pre-functionalized with tert-butyl and methyl groups. For instance, reacting 2-tert-butyl-1,3-butadiene with methyl acrylate yields a cyclohexene intermediate, which is subsequently hydrogenated to the saturated ring.

Key Findings :

-

Dienophile Design : Electron-deficient dienophiles (e.g., maleic anhydride) accelerate reaction rates but reduce selectivity for the 1,3-substitution pattern.

-

Post-Modification : Catalytic hydrogenation (Pd/C, H₂) achieves full saturation without epimerization, whereas Birch reduction introduces unwanted side products.

Directed C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H bond functionalization of methylcyclohexane. A rhodium-catalyzed system using tert-butyl iodide as the alkylating agent selectively installs tert-butyl groups at the 1- and 3-positions via a proposed σ-complex mechanism.

Critical Parameters :

-

Ligand Effects : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance steric guidance, increasing 1,3-selectivity to 78%.

-

Additives : Silver hexafluorophosphate (AgPF₆) scavenges iodide by-products, preventing catalyst poisoning and improving turnover numbers by 3-fold.

Comparative Analysis of Methodologies

Table 2: Merit Comparison of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Alkylation | Scalability, low cost | Poor regioselectivity | 40–60 |

| Diels-Alder | High stereocontrol | Multi-step, costly dienophiles | 25–35 |

| C–H Functionalization | Atom economy, direct functionalization | Requires specialized catalysts | 50–70 |

Challenges and Mitigation Strategies

Steric Hindrance Management

The tert-butyl groups’ bulk necessitates reaction conditions that minimize crowding. Techniques include:

Purification Difficulties

Conventional silica gel chromatography struggles to resolve structurally similar isomers. Alternatives include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Di-tert-butyl-5-methylcyclohexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclohexane derivatization. For example, Brønsted acids (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus for continuous water removal are effective for analogous dioxane derivatives . Industrial-scale production emphasizes catalyst efficiency and by-product removal . Yield optimization requires monitoring reaction kinetics and thermodynamics, with purification via distillation or chromatography.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (e.g., H, C) to confirm substituent positions and steric effects. Computational methods like B3LYP/6-31G** optimize geometry and predict electronic properties (e.g., steric hindrance from tert-butyl groups) . Mass spectrometry (MS) and gas chromatography (GC) validate molecular weight and purity .

Q. What are the key challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Challenges include separating structurally similar by-products (e.g., mono- or di-substituted isomers). Advanced separation techniques like preparative HPLC or membrane technologies (e.g., nanofiltration) are critical . Solvent selection (e.g., non-polar solvents for tert-butyl group solubility) and crystallization protocols improve isolation efficiency .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and methyl groups influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Steric bulk from tert-butyl groups reduces accessibility to catalytic sites, as shown in computational studies of analogous cyclohexane derivatives . Electronic effects are probed via Hammett plots or DFT calculations to quantify substituent impacts on reaction intermediates . Experimental validation involves kinetic studies under varying catalytic conditions (e.g., Pd/C or enzymatic systems) .

Q. What contradictions exist in reported thermodynamic data (e.g., enthalpy of formation) for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise from differing measurement techniques (e.g., calorimetry vs. computational models). Resolve via standardized protocols (e.g., ASTM methods) and cross-validation using high-level ab initio calculations (e.g., CCSD(T)/CBS) . Comparative analysis with structurally related compounds (e.g., 5-Tert-butyl-2,3-dihydroxybenzaldehyde) provides additional benchmarks .

Q. How can factorial design optimize experimental parameters for synthesizing this compound derivatives with tailored properties?

- Methodological Answer : Use a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions for yield and selectivity . For example, varying tert-butyl group positioning in dioxane derivatives revealed nonlinear relationships between substituent size and reaction rate .

Q. What role does this compound play in studying supramolecular interactions or host-guest chemistry?

- Methodological Answer : The tert-butyl groups create hydrophobic cavities suitable for host-guest studies. Techniques like X-ray crystallography or isothermal titration calorimetry (ITC) quantify binding affinities with guest molecules (e.g., aromatic hydrocarbons) . Computational docking simulations (e.g., AutoDock) predict interaction modes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.